molecular formula C12H14ClNO2 B5492449 N-allyl-3-chloro-4-ethoxybenzamide

N-allyl-3-chloro-4-ethoxybenzamide

Cat. No.: B5492449
M. Wt: 239.70 g/mol
InChI Key: XNPWNLCIRWLLSF-UHFFFAOYSA-N
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Description

N-allyl-3-chloro-4-ethoxybenzamide is a synthetic benzamide derivative characterized by a benzene ring substituted with chloro (−Cl) and ethoxy (−OCH₂CH₃) groups at positions 3 and 4, respectively, and an allyl group (−CH₂CH=CH₂) attached to the amide nitrogen.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9-5-6-11(16-4-2)10(13)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWNLCIRWLLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several aromatic amines and benzamide derivatives listed in . Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Functional Group Modifications Potential Biological Role
N-allyl-3-chloro-4-ethoxybenzamide −Cl (3), −OCH₂CH₃ (4), −CH₂CH=CH₂ (amide N) Allyl group enhances lipophilicity; ethoxy improves solubility Hypothesized enzyme inhibition (kinase or protease targets)
4-Aminobenzamide −NH₂ (4) Amide group with para-amine PARP inhibitor; DNA repair modulation
3-Amino-4-chlorobenzoic acid −NH₂ (3), −Cl (4), −COOH (1) Carboxylic acid enhances polarity Substrate for decarboxylase enzymes
4-Nitrobenzylamine −NO₂ (4), −CH₂NH₂ (benzyl) Nitro group increases electrophilicity Intermediate in redox-sensitive drug design

Physicochemical Properties

  • Lipophilicity: The allyl group in this compound increases hydrophobicity compared to unsubstituted benzamides (e.g., 4-aminobenzamide). This property may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, ethoxy at position 4 donates electrons, balancing reactivity .

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